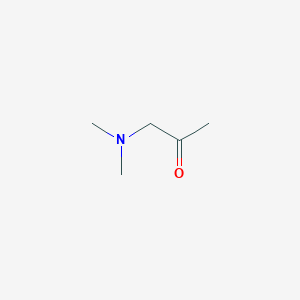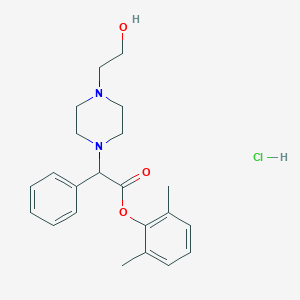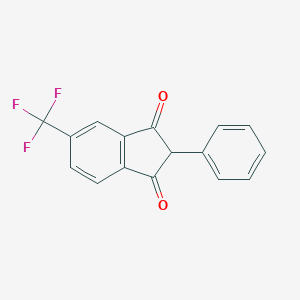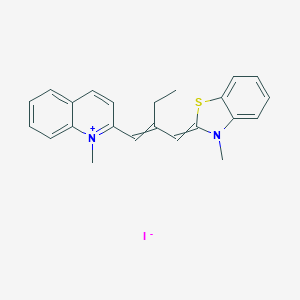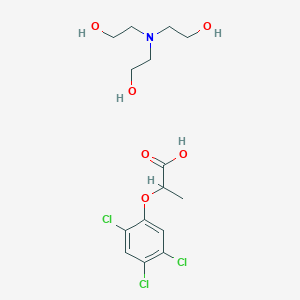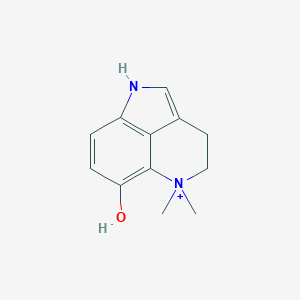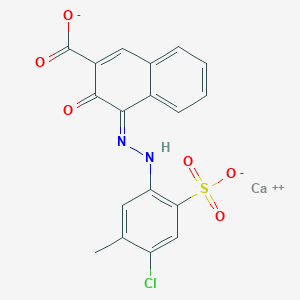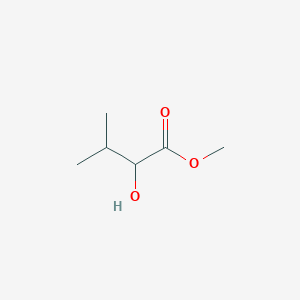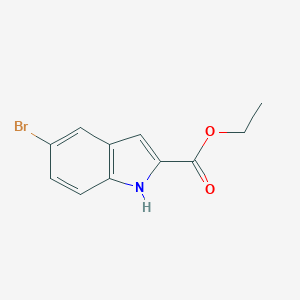
ethyl 5-bromo-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-bromo-1H-indole-2-carboxylate is a brominated indole derivative, which is a compound of interest in various fields of chemistry and pharmacology due to its potential as an intermediate in the synthesis of more complex molecules. The presence of the bromine atom at the 5-position on the indole ring and the ethyl carboxylate group at the 2-position makes it a versatile precursor for further chemical modifications.
Synthesis Analysis
The synthesis of related brominated indole derivatives has been reported in several studies. For instance, a novel synthesis of ethyl 3-(bromoacetyl)-4,6-dichloro-1H-indole-2-carboxylate is described, highlighting the potential for creating various substituted indole compounds that can serve as intermediates for further chemical reactions . Another study reports the synthesis of a mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, through the gradual evaporation of acetone . These methods demonstrate the synthetic accessibility of brominated indole derivatives, which could be adapted for the synthesis of ethyl 5-bromo-1H-indole-2-carboxylate.
Molecular Structure Analysis
The molecular structure of brominated indole derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations. For example, the crystal structure and Hirshfeld surface analysis of a complex indole derivative provide insights into the intermolecular interactions and the stabilization of the molecular structure . Similarly, the structure of monobrominated ethyl indole-3-carboxylate has been investigated, which could provide a basis for understanding the structural aspects of ethyl 5-bromo-1H-indole-2-carboxylate .
Chemical Reactions Analysis
Brominated indole derivatives are known to participate in various chemical reactions due to the presence of reactive sites. The bromine atom can act as a good leaving group or participate in electrophilic aromatic substitution reactions. For instance, the synthesis of 3-carboxylated indoles through a tandem process involving cyclization of 2-ethynylanilines followed by CO2 fixation demonstrates the reactivity of the indole ring . Additionally, the synthesis of 5-hydroxyindole derivatives as inhibitors of human 5-lipoxygenase indicates the potential for brominated indoles to be used in the design of bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives can be inferred from their molecular structure and the nature of their substituents. The presence of the bromine atom is likely to increase the molecular weight and influence the compound's boiling and melting points. The ethyl carboxylate group may contribute to the solubility of the compound in organic solvents. Thermal stability is another important property, as demonstrated by the good thermal stability of a related compound up to 215 °C . These properties are crucial for the practical application of ethyl 5-bromo-1H-indole-2-carboxylate in chemical synthesis and pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
Structural and Synthesis Studies
- The structure of monobrominated ethyl indole carboxylate compounds, including variants of ethyl 5-bromo-1H-indole-2-carboxylate, has been a subject of research, contributing to our understanding of bromoindoles and their derivatives (Leggetter & Brown, 1960).
- Research focused on the synthesis and structural analysis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, a related compound, helps in the exploration of new bromoindole-based molecules (Luo, Ma, Zhou, & Huang, 2019).
Synthesis Technology and Optimization
- Studies on synthesis technology for bromomethyl ethyl indole carboxylates contribute to the understanding and optimization of synthetic processes for compounds similar to ethyl 5-bromo-1H-indole-2-carboxylate (Huang Bi-rong, 2013).
Crystal Structure Analysis
- The crystal structure of compounds like ethyl 5-bromo-1H-indole-2-carboxylate has been analyzed to understand their molecular arrangements and intermolecular interactions, which is vital for potential pharmaceutical applications (Geetha et al., 2017).
Preparation Techniques
- Research on the preparation of similar indole derivatives, such as ethyl 5-iodo-1H-indole-2-carboxylate, offers insights into the methodologies that could be applied to ethyl 5-bromo-1H-indole-2-carboxylate (Beshore & Dinsmore, 2003).
Antiviral Activity Studies
- Some derivatives of ethyl 5-bromo-1H-indole-3-carboxylate have been studied for their potential anti-hepatitis B virus activities, indicating the relevance of such compounds in antiviral research (Chai et al., 2006).
Marine Sponge Derivatives
- Investigations into brominated tryptophan alkaloids from marine sponges have identified derivatives of ethyl 5-bromo-1H-indole-3-carboxylate, highlighting its occurrence in natural sources (Segraves & Crews, 2005).
Anti-inflammatory Potential
- Ethyl 5-bromo-1H-indole-3-carboxylate derivatives have been explored for their potential as inhibitors of 5-lipoxygenase, an enzyme involved in inflammation, suggesting their utility in developing anti-inflammatory therapeutics (Karg et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRLKENDQISGEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293321 | |
| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-bromo-1H-indole-2-carboxylate | |
CAS RN |
16732-70-0 | |
| Record name | 16732-70-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-Bromoindole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


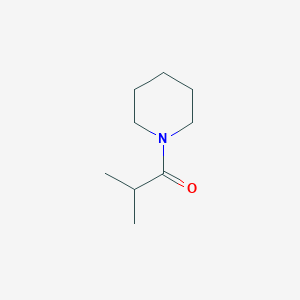

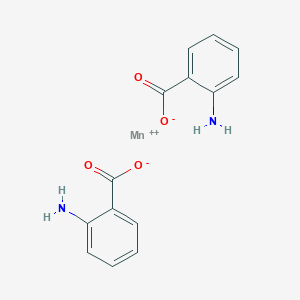
![2-[(2,4-Dimethylphenyl)amino]nicotinic acid](/img/structure/B100618.png)
